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5-Butyl-1,2,4-oxadiazol-3-amine
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Overview
Description
5-Butyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature . Another approach involves the use of carbonyl diimidazole (CDI) as a reagent for both formation and cyclodehydration of O-acyl-amidoximes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Reactions
5-Butyl-1,2,4-oxadiazol-3-amine can undergo several chemical reactions:
- Oxidation : This compound can be oxidized to form oxides using agents like hydrogen peroxide or potassium permanganate.
- Reduction : It can be reduced to amines or other forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The amine group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
The molecular formula of this compound is C6H11N3O, with a molecular weight of 141.17 g/mol. Its structural characteristics contribute to its versatility in various applications .
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives that can exhibit enhanced properties or activities .
Biology
The compound has shown promise as an anti-infective agent , with potential antibacterial and antiviral activities. Research indicates that it may inhibit specific enzymes or disrupt microbial cell membranes, contributing to its efficacy against infections .
Medicine
In medical research, this compound is being explored for its potential in drug discovery . It acts as a scaffold for designing new therapeutic agents targeting metabolic and inflammatory diseases. Notably, derivatives of similar oxadiazole compounds have been identified as potent agonists for the G-protein bile acid receptor 1 (GPBAR1), which is crucial in treating conditions such as type 2 diabetes and obesity .
Industry
The compound's unique properties make it suitable for applications in materials science . Its ability to form polymers and other advanced materials is being investigated for various industrial uses .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
-
Anticancer Efficacy Study :
- Researchers administered varying doses of the compound to mice with tumors derived from human colon adenocarcinoma.
- Results indicated a dose-dependent reduction in tumor size compared to control groups.
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 5-Butyl-1,2,4-oxadiazol-3-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, in its role as an anti-infective agent, it may inhibit the activity of certain enzymes or disrupt the integrity of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen atoms.
1,3,4-Oxadiazole: Another isomer with distinct properties and applications.
Uniqueness
5-Butyl-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group and amine functionality contribute to its versatility in various reactions and applications.
Biological Activity
5-Butyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological properties. The compound's structure can be represented as follows:
This structure contributes to its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with an oxadiazole moiety can modulate enzyme activity and influence signaling pathways related to:
- Oxidative Stress : By acting as antioxidants, these compounds may reduce cellular damage.
- Apoptosis : They can induce programmed cell death in cancer cells.
- Inflammation : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25.0 |
CaCo-2 (colon cancer) | 30.5 |
H9c2 (rat heart myoblast) | 22.0 |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been studied for its antibacterial properties. It has shown effectiveness against several strains of bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings suggest that this compound could serve as a lead compound for developing new antibiotics .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
-
Study on Anticancer Efficacy :
- Researchers administered varying doses of the compound to mice bearing tumors derived from human colon adenocarcinoma.
- Results indicated a dose-dependent reduction in tumor size, with significant statistical differences compared to control groups.
- Antimicrobial Testing :
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-butyl-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C6H11N3O/c1-2-3-4-5-8-6(7)9-10-5/h2-4H2,1H3,(H2,7,9) |
InChI Key |
ZKKUACABODBQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NO1)N |
Origin of Product |
United States |
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